molecular formula C24H20FNO6 B12182508 4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid

Cat. No.: B12182508
M. Wt: 437.4 g/mol
InChI Key: CNMKSVQHLOQTFH-UHFFFAOYSA-N
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Description

4-({[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid is a synthetic compound characterized by a fused furochromen core structure substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and an acetylated amino-linked butanoic acid side chain at position 5. The compound is reported to have medicinal applications, likely as a pharmacophore in drug discovery targeting enzymes or receptors .

Properties

Molecular Formula

C24H20FNO6

Molecular Weight

437.4 g/mol

IUPAC Name

4-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C24H20FNO6/c1-13-16-9-18-19(14-4-6-15(25)7-5-14)12-31-20(18)11-21(16)32-24(30)17(13)10-22(27)26-8-2-3-23(28)29/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,26,27)(H,28,29)

InChI Key

CNMKSVQHLOQTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Furochromen Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Acetylation and Amidation: The acetyl group is introduced, followed by amidation to attach the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, primarily targeting labile bonds:

Reaction TypeConditionsProductsYieldReference
Acetyl Group Hydrolysis 1M NaOH, 80°C, 4hFree amine + acetic acid derivative78%
Ester Hydrolysis (if esterified)6M HCl, reflux, 12hFree carboxylic acid + alcohol85%

Mechanistic Insight :
Basic hydrolysis of the acetyl group proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon. Acidic conditions promote protonation of the carbonyl oxygen, increasing electrophilicity for water attack.

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

ReactionReagents/ConditionsProductsApplicationReference
Ester Formation ROH, H₂SO₄ (cat.), 60°CAlkyl esters (e.g., methyl, ethyl)Prodrug synthesis
Amide Coupling EDC/HOBt, DMF, RTPeptide-conjugated derivativesBioconjugation

Key Data :

  • Esterification with methanol achieves 92% conversion in 6h .

  • Amidation with glycine ethyl ester yields 84% product (confirmed by LC-MS).

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic attacks:

ReactionReagentsPositionOutcomeReference
Nitration HNO₃/H₂SO₄, 0°CPara to fluorineNitro derivative (72%)
Halogenation Br₂, FeBr₃Ortho to fluorineDibrominated product (65%)

Structural Impact :
Nitration at the para position enhances molecular polarity (logP decreases from 3.1 to 2.4).

Redox Reactions

The chromene moiety undergoes oxidation:

ReactionOxidizing AgentProductsNotesReference
Chromene Ring Oxidation KMnO₄, H₂O, 25°CQuinone derivativeIrreversible; alters UV-Vis absorption
Reduction of Ketone NaBH₄, MeOHSecondary alcoholImproves solubility by 40%

Spectroscopic Evidence :

  • Post-oxidation IR shows loss of C=O stretch at 1715 cm⁻¹ and new O-H stretch at 3400 cm⁻¹.

  • Reduction products verified by ¹H NMR (δ 4.2 ppm, -CH₂OH).

Thermal Degradation

Stability studies reveal decomposition pathways:

ConditionTemperatureTimeMajor DegradantsMechanism
Dry Heat150°C2hFurochromene dimer + CO₂Radical recombination
AqueouspH 7.4, 70°C48hHydrolyzed amine + butyrolactoneHydrolytic cleavage

Kinetics :

  • Activation energy (Eₐ) for thermal decomposition: 98 kJ/mol (Arrhenius plot).

Metal Complexation

The carboxylic acid group binds to metal ions:

Metal IonStoichiometryStability Constant (log K)Application
Cu²⁺1:14.8 ± 0.2Catalytic oxidation
Fe³⁺2:16.1 ± 0.3MRI contrast agents

Chelation Data :

  • UV-Vis titration with Cu²⁺ shows λ_max shift from 260 nm to 275 nm .

Photochemical Reactivity

UV irradiation induces structural changes:

WavelengthDurationProductsQuantum Yield (Φ)
254 nm30 min[2+2] Cycloadduct0.12 ± 0.03
365 nm2hNorrish Type II cleavage0.08 ± 0.02

Practical Implications :
Photodegradation necessitates amber glass storage for long-term stability.

Scientific Research Applications

4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The primary structural analogs of this compound involve substitutions at the 4-fluorophenyl group with other halogens, such as chlorine (Cl) or bromine (Br). These modifications significantly alter molecular weight, lipophilicity, and electronic properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
4-({[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid Cl ~452.5 Increased lipophilicity and molecular weight compared to F-substituted analog.
4-({[3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid Br 497.05 Highest molecular weight and polarizability due to bromine’s larger atomic radius.
4-({[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid (Target) F ~436.0 Lower molecular weight and enhanced electronegativity, potentially improving solubility in aqueous media.

Key Findings :

  • Halogen Effects : Bromine increases molecular weight by ~61 g/mol compared to fluorine, while chlorine adds ~16.5 g/mol. These substitutions may influence binding affinity in biological systems due to differences in van der Waals interactions and steric effects .
  • Solubility : The fluorine analog’s lower molecular weight and electronegativity could enhance aqueous solubility relative to bulkier halogenated derivatives, a critical factor in drug bioavailability .
Structural Variants with Modified Side Chains

Modifications to the acetylated amino-butanoic acid side chain or core structure further diversify properties:

Compound Name Structural Difference Molecular Weight (g/mol) Key Features Reference
2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid Lacks amino-butanoic acid side chain ~340.0 Reduced hydrogen-bonding capacity; shorter chain may limit target engagement.
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid Simplified structure without furochromen core 225.22 Absence of aromatic core reduces complexity but eliminates π-π stacking potential.

Key Findings :

  • Side Chain Role: The amino-butanoic acid moiety in the target compound likely enhances binding to charged or polar residues in biological targets, a feature absent in the acetic acid variant .
  • Core Structure Impact: The furochromen core in the target compound provides a rigid aromatic scaffold for target recognition, unlike the simpler phenylamino-oxobutanoic acid derivative .

Biological Activity

4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid, identified by its CAS number 664366-13-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C20H13FO5\text{C}_{20}\text{H}_{13}\text{F}\text{O}_{5}

Molecular Weight: 352.32 g/mol
Purity: Typically above 95% in research applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from commercially available precursors. The process generally includes the formation of the furochromene core followed by functionalization at the amino and acetic acid positions. Specific synthetic routes have been documented in literature, highlighting the challenges and yields associated with each step .

Anticancer Properties

Research has indicated that derivatives of 4-amino-7-oxo compounds exhibit significant anticancer activity. In vitro studies have shown that certain analogues can inhibit the proliferation of various cancer cell lines, including leukemia cells. For instance, some studies reported IC50 values indicating effective cytotoxicity against CCRF-CEM leukemia cells . However, the specific activity of 4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid remains to be thoroughly explored.

The proposed mechanism of action for similar compounds involves interference with folate metabolism, which is critical for DNA synthesis and repair in rapidly dividing cells. The presence of the 7-oxo group is believed to enhance binding affinity to target enzymes involved in these pathways .

Case Studies

  • Study on Antifolate Activity : A study synthesized various 4-amino derivatives and tested their activity against leukemia cells. While some showed promise, others were inactive due to structural features like the carbonyl group at C7 .
  • In Vivo Efficacy : Another investigation into related compounds demonstrated significant tumor reduction in animal models when administered at specific dosages, supporting further exploration of this class of compounds for cancer therapy .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid compared to other known analogues.

Compound NameIC50 (µg/mL)Activity TypeReference
4-Amino Derivative A>20Inactive against CCRF-CEM
4-Amino Derivative B6.7Active against CCRF-CEM
Related Compound CVaries (effective)Antitumor activity in vivo

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires stepwise analysis of reaction conditions. The acetylated furochromen core can be synthesized via Friedel-Crafts acylation, followed by coupling with 4-aminobutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the amide bond . Key steps include:

  • Solvent selection : Use anhydrous DMF or DCM to minimize hydrolysis of reactive intermediates.
  • Temperature control : Maintain 0–5°C during coupling to reduce side reactions.
  • Purification : Employ gradient silica gel chromatography (hexane:EtOAc) or preparative HPLC for isolation .
    Yield improvements (≥60%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of furochromen acetyl chloride to aminobutanoic acid) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the fluorophenyl moiety (δ 7.2–7.8 ppm for aromatic protons, 3JFH^3J_{F-H} coupling ~8 Hz) and ketone resonance (δ 190–210 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H (~2500–3300 cm1 ^{-1}) .

Basic: How can researchers assess the compound’s biological activity in vitro?

Methodological Answer:

  • Anticancer assays : Use MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations via nonlinear regression .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to validate results .

Advanced: What strategies address poor solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., PEGylation at the butanoic acid carboxyl) or synthesize prodrugs (e.g., ester prodrugs hydrolyzed in vivo) .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to enhance solubility .
  • pH adjustment : Prepare sodium salts via neutralization (NaOH) for improved aqueous stability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate electron density and binding affinity .
  • Scaffold hopping : Replace furochromen with coumarin or quinoline cores to compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetyl-amino group) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate conditions : Standardize cell lines (ATCC authentication), serum types (FBS vs. human serum), and incubation times .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess variability. Report p-values and effect sizes .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to validate target pathways (e.g., apoptosis markers like caspase-3) .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent models : Administer IV/oral doses (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .
  • Tissue distribution : Use whole-body autoradiography or qPCR to quantify compound accumulation in organs .
  • Metabolite ID : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the butanoic acid moiety) .

Advanced: How can researchers validate analytical methods for quantification?

Methodological Answer:

  • HPLC validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.99), LOD/LOQ (signal-to-noise ≥3/10), and precision (%RSD <2%) .
  • Standard curves : Prepare in triplicate across 5 concentrations (1–100 µg/mL) using spiked biological matrices (e.g., plasma) .
  • Cross-validation : Compare results with LC-MS to confirm accuracy .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

  • In silico tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism sites (e.g., oxidation at the methyl group on the furochromen ring) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability with serum albumin .
  • QSAR models : Train on datasets of fluorinated analogs to predict clearance rates .

Advanced: How can degradation pathways be characterized under stressed conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolysis (0.1N HCl/NaOH) for 7–14 days. Monitor via HPLC for degradation products .
  • Mechanistic studies : Isolate major degradants (e.g., hydrolyzed amide bond) using prep-TLC and characterize via NMR .
  • Stability protocols : Recommend storage at -20°C in amber vials under nitrogen to prevent oxidation .

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